molecular formula C18H24N4O B6129528 6-tert-butyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone

6-tert-butyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone

Cat. No. B6129528
M. Wt: 312.4 g/mol
InChI Key: OEJRSUAGTUWCHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-tert-butyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone, also known as TBP or TBPB, is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure, which gives it a range of biological and biochemical properties.

Mechanism of Action

The exact mechanism of action of 6-tert-butyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is not yet fully understood, but it is thought to act by modulating the activity of key signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of several enzymes involved in these pathways, leading to a reduction in cell growth and proliferation.
Biochemical and Physiological Effects
6-tert-butyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has a range of biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells, as well as modulate the activity of key neurotransmitters in the brain. This compound has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-tert-butyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone in lab experiments is its ability to selectively target specific signaling pathways, making it a valuable tool for studying the underlying mechanisms of disease. However, one limitation of using 6-tert-butyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 6-tert-butyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone, including the development of new synthetic methods for producing this compound, as well as the identification of new applications in the fields of cancer research and neuroscience. Additionally, further studies are needed to fully elucidate the mechanism of action of 6-tert-butyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone and to determine its potential as a therapeutic agent for a range of diseases.

Synthesis Methods

The synthesis of 6-tert-butyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone involves several steps, including the reaction of 4-phenyl-1-piperazine with tert-butyl isocyanate, followed by the addition of 2-chloro-4,6-dimethoxypyrimidine. The resulting product is then purified through a series of chromatographic techniques to yield the final compound.

Scientific Research Applications

6-tert-butyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been widely used in scientific research due to its ability to modulate a range of biological processes. One of the most promising applications of 6-tert-butyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is in the field of cancer research, where it has been shown to inhibit the growth and proliferation of cancer cells. This compound has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-tert-butyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-18(2,3)15-13-16(23)20-17(19-15)22-11-9-21(10-12-22)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJRSUAGTUWCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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